molecular formula C6H6FNO2S B176576 Ethyl 2-fluorothiazole-4-carboxylate CAS No. 153027-86-2

Ethyl 2-fluorothiazole-4-carboxylate

Cat. No.: B176576
CAS No.: 153027-86-2
M. Wt: 175.18 g/mol
InChI Key: FHEBHTRZQXAHFV-UHFFFAOYSA-N
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Description

Ethyl 2-fluorothiazole-4-carboxylate is an organic compound with the molecular formula C6H6FNO2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluorothiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction typically proceeds as follows :

    Step 1: Ethyl bromopyruvate (2 mol) is reacted with thiourea (3 mol) in 100 mL of ethanol (99.9%).

    Step 2: The mixture is refluxed for 24 hours.

    Step 3: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a petroleum etherethyl acetate (1:3) solvent system.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluorothiazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Condensation Reactions: The carboxylate group can engage in condensation reactions to form esters and amides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

Scientific Research Applications

Ethyl 2-fluorothiazole-4-carboxylate has several applications in scientific research :

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: It is explored for its electronic properties, making it a candidate for organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 2-fluorothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, thereby influencing its pharmacological properties .

Comparison with Similar Compounds

Ethyl 2-fluorothiazole-4-carboxylate can be compared with other thiazole derivatives :

  • Ethyl 2-bromo-5-chlorothiazole-4-carboxylate
  • Ethyl 2-(tert-butoxycarbonyl)aminomethylthiazole-4-carboxylate
  • Ethyl 2-methylthiazole-4-carboxylate
  • Ethyl 2-bromothiazole-4-carboxylate
  • Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
  • Ethyl 2-isobutylthiazole-4-carboxylate

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to other thiazole derivatives. This makes it a valuable compound for developing new pharmaceuticals and materials with improved performance.

Properties

IUPAC Name

ethyl 2-fluoro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEBHTRZQXAHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602275
Record name Ethyl 2-fluoro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153027-86-2
Record name Ethyl 2-fluoro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-fluorothiazole-4-carboxylate
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